molecular formula C15H11N3OS2 B2972182 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 379244-95-8

2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2972182
CAS No.: 379244-95-8
M. Wt: 313.39
InChI Key: IKKGAMCUKQOJMU-UHFFFAOYSA-N
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Description

2-Methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of pyrrole, thiophene, and thienopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, pyrrole-containing molecules, and thiophene-based compounds. Examples include:

  • 2-Methyl-3-(1H-pyrrol-1-yl)aniline
  • 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(1-naphthylmethylene)acetohydrazide

Uniqueness

What sets 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one apart is its unique combination of three different heterocyclic rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-3-pyrrol-1-yl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS2/c1-10-16-14-13(11(9-21-14)12-5-4-8-20-12)15(19)18(10)17-6-2-3-7-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKGAMCUKQOJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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